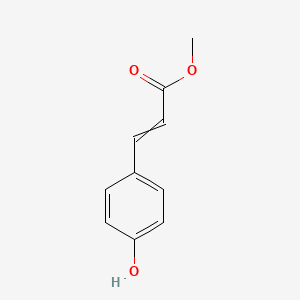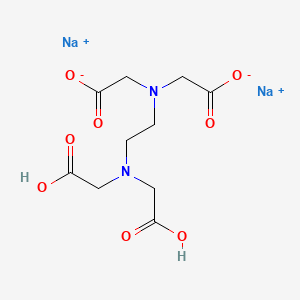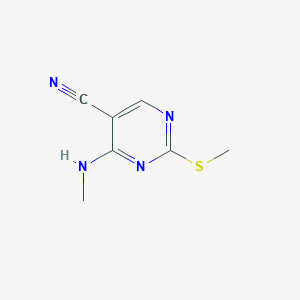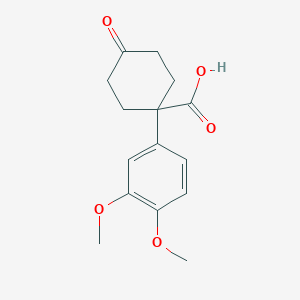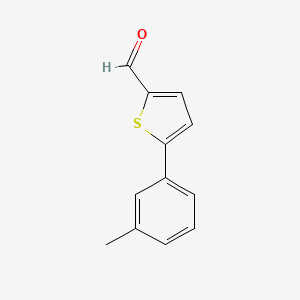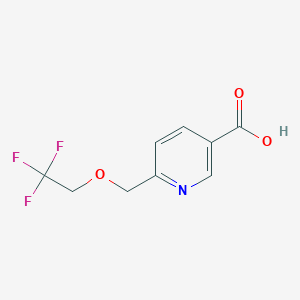
6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid
Descripción general
Descripción
“6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of “6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is C8H6F3NO3 . The InChI code is 1S/C8H6F3NO3/c9-8(10,11)4-15-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) .Physical And Chemical Properties Analysis
“6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is a solid . The molecular weight is 221.14 . The storage temperature is between 2-8°C in an inert atmosphere .Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
Número CAS |
1072855-75-4 |
|---|---|
Nombre del producto |
6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid |
Fórmula molecular |
C9H8F3NO3 |
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)5-16-4-7-2-1-6(3-13-7)8(14)15/h1-3H,4-5H2,(H,14,15) |
Clave InChI |
AUWUWABHYBRQEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)O)COCC(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

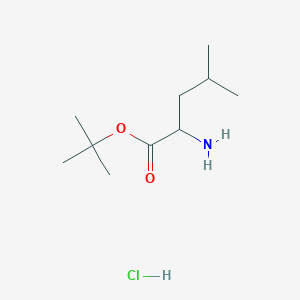
![Benzo[d]oxazol-5-ylmethanamine](/img/structure/B8817638.png)
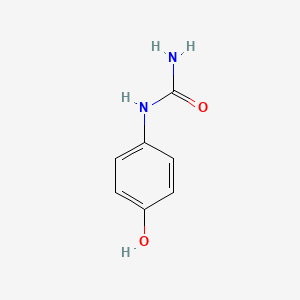
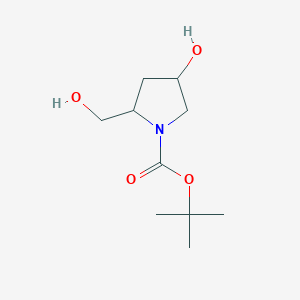
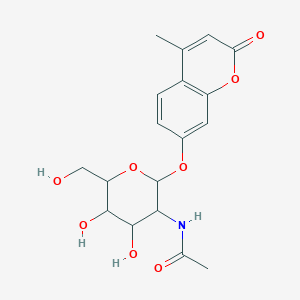
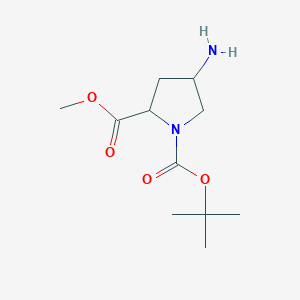

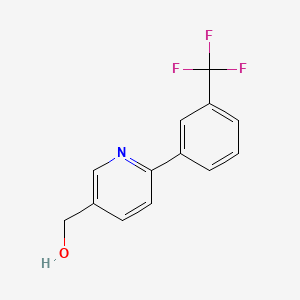
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)
